4-(4-ethoxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
4-(4-ethoxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound belonging to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazoloquinoline core fused with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step organic reactions
Formation of Pyrazoloquinoline Core: This step often involves the cyclization of an appropriate precursor, such as an aniline derivative, with a diketone or a similar compound under acidic or basic conditions.
Functional Group Introduction: The ethoxyphenyl and methyl groups are introduced through electrophilic aromatic substitution reactions. Reagents such as ethyl iodide and methyl iodide can be used in the presence of a strong base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethoxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones. Common reagents include halogens, alkylating agents, and nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-ethoxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is used as a building block for synthesizing more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry due to its potential biological activities. It is being investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties. Researchers are exploring its interactions with biological targets, such as enzymes and receptors, to develop new therapeutic agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific functional characteristics.
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- 4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Uniqueness
Compared to similar compounds, 4-(4-ethoxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one stands out due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This unique functional group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C25H25N3O2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-3-methyl-1-phenyl-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C25H25N3O2/c1-3-30-19-14-12-17(13-15-19)23-22-16(2)27-28(18-8-5-4-6-9-18)25(22)26-20-10-7-11-21(29)24(20)23/h4-6,8-9,12-15,23,26H,3,7,10-11H2,1-2H3 |
InChI Key |
OWNGBWRTWNAIDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(NC4=C2C(=O)CCC4)N(N=C3C)C5=CC=CC=C5 |
Origin of Product |
United States |
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